Dechloro ethylcloprostenolamide

Description

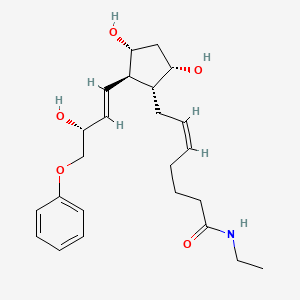

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO5/c1-2-25-24(29)13-9-4-3-8-12-20-21(23(28)16-22(20)27)15-14-18(26)17-30-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,26-28H,2,4,9,12-13,16-17H2,1H3,(H,25,29)/b8-3-,15-14+/t18-,20-,21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQJVWZWVBSDQO-YJDFRJIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951319-59-8 | |

| Record name | Dechloro ethylcloprostenolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951319598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECHLORO ETHYLCLOPROSTENOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT448Z0Q1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dechloro Ethylcloprostenolamide: A Technical Examination of Prostaglandin Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dechloro ethylcloprostenolamide is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) utilized in cosmetic formulations for eyelash enhancement.[1][2][3] Its mechanism of action is presumed to involve interaction with prostanoid receptors, particularly the prostaglandin F (FP) receptor, to stimulate eyelash growth. This technical guide provides a comprehensive overview of the binding characteristics and associated signaling pathways relevant to dechloro ethylcloprostenolamide. While direct quantitative binding affinity data for dechloro ethylcloprostenolamide is not extensively available in public literature, this document outlines the established pharmacology of the FP receptor, presents comparative data for structurally related prostaglandin analogues, and details the experimental protocols necessary for its full pharmacological characterization.

Introduction to Prostaglandin Receptors and Dechloro Ethylcloprostenolamide

Prostaglandins are a group of lipid compounds that are involved in a variety of physiological processes, and their effects are mediated through a family of G-protein coupled receptors (GPCRs).[4] The prostaglandin F2α receptor, or FP receptor, is the primary target for PGF2α and its analogues.[5] Activation of the FP receptor is known to be involved in various physiological responses, including smooth muscle contraction and, relevant to this context, hair growth.[6][7]

Dechloro ethylcloprostenolamide is structurally similar to PGF2α and other prostaglandin analogues used therapeutically to lower intraocular pressure in glaucoma, a side effect of which was discovered to be eyelash hypertrichosis.[2] This observation led to the development of prostaglandin analogues specifically for cosmetic eyelash enhancement.

Prostaglandin Receptor Binding Affinity

A critical aspect of understanding the pharmacological profile of a compound like dechloro ethylcloprostenolamide is to determine its binding affinity and selectivity for its target receptors. Binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

Table 1: Comparative Binding Affinities of Prostaglandin F2α Analogues for the FP Receptor

| Compound | Receptor | Species | Assay Type | Affinity Value (nM) |

| PGF2α | FP | Human | Radioligand Displacement | Ki ≈ 1 |

| Latanoprost acid | FP | Human | Radioligand Displacement | Ki = 98 |

| Travoprost acid | FP | Human | Radioligand Displacement | Ki = 35 ± 5 |

| Bimatoprost acid | FP | Human | Radioligand Displacement | Ki = 83 |

Prostaglandin FP Receptor Signaling Pathway

The prostaglandin FP receptor is a Gq-protein coupled receptor.[7] Upon agonist binding, it initiates a well-characterized signaling cascade leading to various cellular responses.

Upon binding of an agonist, such as PGF2α or its analogues, the FP receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of the associated G-protein. Activated Gq stimulates the enzyme phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to the ultimate cellular response.[8]

Caption: FP Receptor Gq Signaling Pathway.

Experimental Protocols

To fully characterize the binding affinity and functional potency of dechloro ethylcloprostenolamide, a series of in vitro assays would be required. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of dechloro ethylcloprostenolamide for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human FP receptor.

-

Radioligand: [3H]-PGF2α.

-

Test Compound: Dechloro ethylcloprostenolamide.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-PGF2α (typically at its Kd concentration), and varying concentrations of dechloro ethylcloprostenolamide.

-

Equilibration: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of FP receptor activation, to determine the potency (EC50) of dechloro ethylcloprostenolamide as an agonist.

Materials:

-

Cells: HEK293 cells stably expressing the human FP receptor.

-

Labeling Medium: Inositol-free DMEM containing [3H]-myo-inositol.

-

Stimulation Buffer: HBSS containing LiCl.

-

Test Compound: Dechloro ethylcloprostenolamide.

-

Lysis Buffer: 0.1 M Formic Acid.

-

Anion Exchange Resin.

Procedure:

-

Cell Culture and Labeling: Plate the cells in a 24-well plate and incubate overnight. Replace the medium with labeling medium and incubate for 24-48 hours to incorporate the [3H]-myo-inositol into the cell membranes.

-

Stimulation: Wash the cells and pre-incubate with stimulation buffer. Add varying concentrations of dechloro ethylcloprostenolamide and incubate for a set time (e.g., 30 minutes).

-

Lysis: Terminate the stimulation by adding ice-cold lysis buffer.

-

IP Isolation: Transfer the cell lysates to columns containing anion exchange resin to separate the inositol phosphates from other cellular components.

-

Elution and Counting: Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the radioactive counts against the log concentration of the test compound to determine the EC50 value.

Calcium Mobilization Assay (FLIPR)

This high-throughput functional assay measures the transient increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cells: HEK293 cells stably expressing the human FP receptor.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Assay Buffer: HBSS with 20 mM HEPES.

-

Test Compound: Dechloro ethylcloprostenolamide.

-

FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

-

Assay: Place the cell plate into the FLIPR instrument. The instrument will add varying concentrations of dechloro ethylcloprostenolamide to the wells while simultaneously monitoring the change in fluorescence over time.

-

Data Analysis: The peak fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence against the log concentration of the test compound to determine the EC50 value.[10][11][12][13][14]

Caption: FLIPR Calcium Mobilization Assay Workflow.

Conclusion

Dechloro ethylcloprostenolamide, as a synthetic prostaglandin F2α analogue, is expected to exert its biological effects, such as eyelash growth enhancement, through the activation of the prostaglandin FP receptor. This activation triggers the Gq-protein signaling cascade, leading to an increase in intracellular calcium and the activation of protein kinase C. While direct binding and functional data for dechloro ethylcloprostenolamide are not widely published, the experimental protocols detailed in this guide provide a robust framework for its comprehensive pharmacological characterization. Such studies are essential for a complete understanding of its mechanism of action, potency, and selectivity, which are critical for both its effective use in cosmetic applications and for future drug development efforts targeting the prostaglandin receptor family.

References

- 1. Dechloro Ethylcloprostenolamide [benchchem.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Eyelash enhancement properties of topical dechloro ethylcloprostenolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 9. m.youtube.com [m.youtube.com]

- 10. moleculardevices.com [moleculardevices.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. [Ca2+]i assay in HEK293 cells using a fluorescence imaging plate reader (FLIPR) [bio-protocol.org]

- 13. unitedrelay.org [unitedrelay.org]

- 14. photos.labwrench.com [photos.labwrench.com]

Pharmacological Profile of Dechloro Ethylcloprostenolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dechloro ethylcloprostenolamide is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) utilized primarily in cosmetic formulations to enhance eyelash growth. Its mechanism of action is centered on its agonist activity at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor by Dechloro ethylcloprostenolamide is believed to prolong the anagen phase of the hair cycle, leading to increased eyelash length and thickness. This technical guide provides a comprehensive overview of the pharmacological profile of Dechloro ethylcloprostenolamide, including its mechanism of action, the signaling pathway of its target receptor, and detailed experimental protocols for its characterization. Due to the limited availability of public data on its specific binding affinity and functional potency, comparative data for other well-characterized PGF2α analogues are presented to provide a relevant pharmacological context.

Introduction

Prostaglandin F2α (PGF2α) analogues are a class of synthetic molecules designed to mimic the action of the endogenous PGF2α. Initially developed for ophthalmic applications to reduce intraocular pressure in glaucoma patients, a common side effect of eyelash hypertrichosis was observed. This led to the investigation and development of specific analogues, such as Dechloro ethylcloprostenolamide, for cosmetic use in eyelash enhancement. Understanding the detailed pharmacological profile of Dechloro ethylcloprostenolamide is crucial for assessing its efficacy, safety, and potential for further therapeutic applications.

Mechanism of Action

Dechloro ethylcloprostenolamide exerts its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor)[1]. The FP receptor is a member of the G-protein coupled receptor superfamily and is the primary target for PGF2α and its analogues[1]. The interaction of Dechloro ethylcloprostenolamide with the FP receptor is believed to initiate a signaling cascade that prolongs the anagen (growth) phase of the hair follicle, resulting in longer and thicker eyelashes[1].

Receptor Binding and Functional Activity

Prostaglandin F Receptor (FP Receptor)

The FP receptor is a transmembrane protein that, upon agonist binding, couples to the Gq class of G proteins. This interaction initiates a cascade of intracellular signaling events that mediate the physiological effects of PGF2α and its analogues.

Quantitative Data

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Latanoprost Acid | ~3.6 - 9.1 | ~28 - 38 |

| Travoprost Acid | ~3.2 - 14.8 | ~3.5 - 11.7 |

| Bimatoprost Acid | ~9.1 - 22.4 | ~6.8 - 63.1 |

| Tafluprost Acid | ~0.4 - 2.1 | ~0.9 - 3.2 |

| Dechloro ethylcloprostenolamide | Data not available | Data not available |

Note: The Ki and EC50 values are approximate ranges compiled from various in vitro studies and may vary depending on the specific experimental conditions and cell systems used.

Signaling Pathway

The activation of the FP receptor by an agonist like Dechloro ethylcloprostenolamide initiates a well-defined signaling cascade. The primary pathway involves the coupling to Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses, including gene expression changes and modulation of cell growth and differentiation, which are thought to contribute to the observed effects on hair follicles.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of prostaglandin analogues like Dechloro ethylcloprostenolamide.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of Dechloro ethylcloprostenolamide for the human FP receptor.

Materials:

-

Membrane preparations from cells stably expressing the human FP receptor.

-

Radiolabeled PGF2α (e.g., [3H]-PGF2α).

-

Dechloro ethylcloprostenolamide.

-

Unlabeled PGF2α (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-PGF2α, and varying concentrations of Dechloro ethylcloprostenolamide. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled PGF2α.

-

Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Dechloro ethylcloprostenolamide concentration. Determine the IC50 value (the concentration of Dechloro ethylcloprostenolamide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled receptor signaling.

Objective: To determine the potency (EC50) of Dechloro ethylcloprostenolamide in activating the human FP receptor.

Materials:

-

Cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Dechloro ethylcloprostenolamide.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer. Incubate at 37°C for a specified time (e.g., 1 hour).

-

Assay: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of Dechloro ethylcloprostenolamide into the wells.

-

Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration of Dechloro ethylcloprostenolamide. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

Dechloro ethylcloprostenolamide is a synthetic PGF2α analogue that functions as an agonist at the FP receptor. Its pharmacological action through the Gq-PLC-IP3/DAG signaling pathway is consistent with its observed clinical effect of enhancing eyelash growth. While specific quantitative data on its receptor binding affinity and functional potency are not publicly available, the provided comparative data for other prostaglandin analogues and the detailed experimental protocols offer a robust framework for its further pharmacological characterization. Future in-depth in vitro studies are necessary to fully elucidate the specific molecular interactions and potency of Dechloro ethylcloprostenolamide, which will be invaluable for optimizing its use and exploring potential new therapeutic applications.

References

The Anagen Phase of Hair Growth: A Deep Dive into the Effects of Dechloro Ethylcloprostenolamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dechloro ethylcloprostenolamide, a synthetic prostaglandin (B15479496) F2α (PGF2α) analog, has garnered significant attention for its potent effects on hair growth, particularly in prolonging the anagen (growth) phase of the hair follicle cycle. This technical guide provides a comprehensive overview of the current understanding of dechloro ethylcloprostenolamide's mechanism of action, supported by quantitative data from clinical and preclinical studies. Detailed experimental protocols for assessing the efficacy of such compounds are provided, alongside a visualization of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmaceutical development.

Introduction: The Hair Follicle Anagen Phase

The hair follicle is a dynamic mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). The anagen phase is characterized by active proliferation of follicular keratinocytes and the production of the hair shaft. The duration of the anagen phase is the primary determinant of hair length. Factors that extend this phase can lead to longer, thicker, and more robust hair growth. Prostaglandins (B1171923), a class of lipid compounds, have been identified as key regulators of the hair cycle. Specifically, PGF2α and its analogs have been shown to be potent stimulators of hair growth by prolonging the anagen phase. Dechloro ethylcloprostenolamide is a synthetic analog of PGF2α designed to maximize efficacy and stability for topical application.

Mechanism of Action of Dechloro Ethylcloprostenolamide

Dechloro ethylcloprostenolamide exerts its effects by mimicking the action of endogenous PGF2α and binding to the prostaglandin F2α receptor (FP), a G-protein coupled receptor. The FP receptor is expressed in the dermal papilla and the outer root sheath of the hair follicle, with particularly high expression in anagen follicles.[1] The dermal papilla is a key signaling center that regulates the activity of the hair follicle stem cells and progenitor cells in the hair bulb.

Signaling Pathway

Upon binding of dechloro ethylcloprostenolamide to the FP receptor, a downstream signaling cascade is initiated. This pathway is believed to involve the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] While the precise downstream targets are still under investigation, this signaling cascade is thought to promote the proliferation of dermal papilla cells and follicular keratinocytes, thereby maintaining the hair follicle in the anagen phase.[3]

There is also evidence suggesting a crosstalk between the PGF2α and the Wnt/β-catenin signaling pathways, both of which are critical for anagen induction and maintenance.[4][5][6] Activation of the FP receptor may lead to the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt pathway, further promoting the expression of genes associated with cell proliferation and hair growth.[4]

Quantitative Data on Efficacy

The efficacy of dechloro ethylcloprostenolamide and other PGF2α analogs in promoting hair growth has been demonstrated in both clinical and preclinical studies.

Clinical Trial Data: Eyelash Growth

A randomized, double-blind clinical trial was conducted on 34 healthy volunteers to assess the effect of topical dechloro ethylcloprostenolamide on eyelash length. Participants were randomly assigned to one of three treatment groups with varying concentrations of the active ingredient or a placebo group. The results after 4 weeks of daily use are summarized in the table below.[7][8]

| Group | Treatment | Mean Increase in Eyelash Length (mm) |

| A | Dechloro Ethylcloprostenolamide (Concentration 1) | 1.69 |

| B | Dechloro Ethylcloprostenolamide (Concentration 2) | 1.94 |

| D | Dechloro Ethylcloprostenolamide (Concentration 3) | 1.44 |

| C | Placebo | 0.63 |

Table 1: Results of a 4-week randomized, double-blind clinical trial on eyelash enhancement with dechloro ethylcloprostenolamide. [7][8]

Ex Vivo Hair Follicle Organ Culture Data

Studies using ex vivo organ culture of human hair follicles have provided further quantitative evidence of the effects of PGF2α on hair growth. In one study, isolated human hair follicles were cultured with PGF2α for 9 days.[9][10][11][12]

| Hair Follicle Type | Treatment | Increase in Hair Fiber Growth (%) | Anagen Duration (%) |

| Terminal | Control | - | 74.53 ± 1.92 |

| Terminal | PGF2α (100 nM) | 4.93 | 81.59 ± 1.21 |

| Intermediate | Control | - | 72.82 ± 2.07 |

| Intermediate | PGF2α (100 nM) | 10.03 | 81.86 ± 1.70 |

Table 2: Effect of PGF2α on human terminal and intermediate hair follicle growth in ex vivo organ culture over 9 days. [9][10][11][12]

Experimental Protocols

In Vitro Screening Assay: "Two-Cell Assemblage"

This protocol describes a 3D co-culture system of human dermal papilla (hDP) cells and human outer root sheath (hORS) cells for screening hair growth-promoting compounds.[13][14]

Materials:

-

Human dermal papilla (hDP) cells

-

Human outer root sheath (hORS) cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Antibiotic/antimycotic solution

-

Ultra-low attachment 96-well plates

-

Micro confocal high-content imaging system

Procedure:

-

Culture hDP and hORS cells separately in DMEM supplemented with 10% FBS and antibiotic/antimycotic solution.

-

Harvest hDP cells (passage 2 or 3) and resuspend to a concentration of 5 x 10³ cells per well in the 96-well plate.

-

Add hORS cells to the wells.

-

The two cell types will form a polar elongated structure, termed a "two-cell assemblage" (TCA).

-

Treat the TCAs with the test compound (e.g., dechloro ethylcloprostenolamide) at various concentrations for 5 days.

-

Measure the long axis length of the TCAs daily using a micro confocal high-content imaging system.

-

Compare the elongation of the TCA in the treated groups to the control group.

Ex Vivo Human Hair Follicle Organ Culture

This protocol is a gold-standard method for assessing the direct effects of compounds on human hair follicle growth.[15][16][17][18][19]

Materials:

-

Human scalp skin samples (e.g., from facelifts)

-

William's E medium

-

L-glutamine

-

Insulin

-

Hydrocortisone

-

Antibiotics (Penicillin/Streptomycin)

-

Test compound (e.g., dechloro ethylcloprostenolamide) dissolved in a suitable vehicle (e.g., DMSO)

-

Stereomicroscope

-

Surgical instruments for microdissection

-

Incubator (37°C, 5% CO2)

-

Imaging system with a graticule for length measurement

Procedure:

-

Isolate individual anagen hair follicles from human scalp skin under a stereomicroscope using microdissection techniques.

-

Transfer isolated follicles into 24-well plates containing William's E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

Add the test compound or vehicle control to the culture medium.

-

Culture the hair follicles for 7-10 days, changing the medium every 2-3 days.

-

Measure the length of the hair shaft at regular intervals using an imaging system with a graticule.

-

At the end of the culture period, follicles can be processed for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Dermal Papilla Cell Proliferation Assay

This assay is used to determine the effect of a compound on the proliferation of dermal papilla cells, which are key regulators of hair growth.[20][21][22]

Materials:

-

Immortalized human dermal papilla cells (iDPCs)

-

DMEM with 10% FBS and 1% penicillin/streptomycin

-

96-well microplates

-

Test compound

-

Cell proliferation assay kit (e.g., MTT or BrdU assay)

-

Plate reader

Procedure:

-

Seed iDPCs into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-48 hours.

-

Perform a cell proliferation assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and measure absorbance).

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Keratinocyte Proliferation Assay

This assay assesses the effect of a compound on the proliferation of keratinocytes, the main cell type of the hair follicle epithelium.[23][24][25]

Materials:

-

Human epidermal keratinocytes (e.g., HaCaT cell line)

-

Keratinocyte growth medium

-

96-well plates

-

Test compound

-

Cell proliferation assay kit (e.g., MTT or BrdU assay)

-

Plate reader

Procedure:

-

Seed keratinocytes into 96-well plates and culture until they reach a desired confluency.

-

Treat the cells with various concentrations of the test compound for 24-48 hours.

-

Perform a cell proliferation assay as described for dermal papilla cells.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Conclusion

Dechloro ethylcloprostenolamide is a potent PGF2α analog that effectively stimulates hair growth by prolonging the anagen phase of the hair follicle cycle. Its mechanism of action is mediated through the activation of the FP receptor in the dermal papilla, leading to a signaling cascade that promotes the proliferation of key follicular cell populations. The quantitative data from clinical and ex vivo studies provide strong evidence for its efficacy. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of dechloro ethylcloprostenolamide and other prostaglandin analogs as therapeutic agents for hair loss. Further research into the downstream targets of the PGF2α signaling pathway and its interaction with other growth-regulatory pathways will undoubtedly provide deeper insights into the complex biology of hair growth and open new avenues for the treatment of alopecia.

References

- 1. researchgate.net [researchgate.net]

- 2. The physiological and pharmacological roles of prostaglandins in hair growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of prostaglandin F2alpha and its analogues on hair regrowth and follicular melanogenesis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hairlosstalk.com [hairlosstalk.com]

- 6. An investigation of crosstalk between Wnt/β-catenin and transforming growth factor-β signaling in androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eyelash enhancement properties of topical dechloro ethylcloprostenolamide | Semantic Scholar [semanticscholar.org]

- 8. Eyelash enhancement properties of topical dechloro ethylcloprostenolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin F2α stimulates the growth of human intermediate hair follicles in ex vivo organ culture with potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Prostaglandin F2α stimulates the growth of human intermediate hair follicles in ex vivo organ culture with potential clinical relevance [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin F2α stimulates the growth of human intermediate hair follicles in ex vivo organ culture with potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. “Two-Cell Assemblage” Assay: A Simple in vitro Method for Screening Hair Growth-Promoting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Two-Cell Assemblage" Assay: A Simple in vitro Method for Screening Hair Growth-Promoting Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ishrs-htforum.org [ishrs-htforum.org]

- 17. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]

- 18. research.uni-luebeck.de [research.uni-luebeck.de]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Herbal Extracts Induce Dermal Papilla Cell Proliferation of Human Hair Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Proliferation Pathways Affected by Dechloro ethylcloprostenolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dechloro ethylcloprostenolamide, a synthetic prostaglandin (B15479496) analogue, has garnered attention for its potent effects on cellular growth, notably in the context of eyelash hypertrichosis. While its physiological effects are evident, the precise molecular mechanisms governing its influence on cellular proliferation remain largely uncharacterized. This technical guide outlines a proposed investigation into the cellular proliferation pathways potentially modulated by Dechloro ethylcloprostenolamide, with a focus on the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase/Akt (PI3K/Akt) signaling cascades. Drawing upon the known actions of related prostaglandin F2α (PGF2α) analogues, this document provides a framework of detailed experimental protocols and data presentation strategies to elucidate the compound's mechanism of action. The objective is to equip researchers with the necessary tools to systematically investigate the impact of Dechloro ethylcloprostenolamide on key cellular signaling pathways, thereby informing future drug development and therapeutic applications.

Introduction

Prostaglandin analogues are a class of synthetic bioactive lipids that mimic the effects of naturally occurring prostaglandins, which are involved in a myriad of physiological and pathological processes, including inflammation and cell growth.[1][2] Dechloro ethylcloprostenolamide is a structural analogue of prostaglandin F2α and is a known active ingredient in cosmetic formulations for eyelash enhancement. Its observed effect on promoting eyelash growth suggests a direct or indirect influence on the proliferation of cells within the hair follicle.[3][4][5][6][7] Understanding the molecular pathways through which this compound exerts its effects is crucial for assessing its therapeutic potential and safety profile.

This guide focuses on two central signaling pathways that are frequently implicated in cell proliferation, differentiation, and survival:

-

The MAPK/ERK Pathway: This cascade is a critical regulator of cell division, differentiation, and survival.[8][9]

-

The PI3K/Akt Pathway: This pathway plays a key role in regulating the cell cycle, cellular quiescence, proliferation, and longevity.[10][11]

Several studies have demonstrated that prostaglandin F2α and its analogues can influence these pathways to promote cell proliferation in various cell types.[12][13][14] Therefore, it is hypothesized that Dechloro ethylcloprostenolamide may also exert its proliferative effects through the modulation of one or both of these signaling cascades.

Proposed Signaling Pathways for Investigation

Based on existing literature for PGF2α analogues, the following signaling pathways are proposed as primary targets for investigating the mechanism of action of Dechloro ethylcloprostenolamide.

Experimental Protocols

To investigate the effects of Dechloro ethylcloprostenolamide on cellular proliferation, a series of in vitro experiments are proposed. Human dermal papilla cells or a relevant epithelial cell line would be suitable models.

Cell Culture and Treatment

-

Cell Line: Human dermal papilla cells (HFDPC) or HaCaT keratinocytes.

-

Culture Conditions: Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells will be seeded in appropriate culture vessels and allowed to adhere overnight. The medium will then be replaced with serum-free medium for 24 hours to synchronize the cells. Subsequently, cells will be treated with varying concentrations of Dechloro ethylcloprostenolamide (e.g., 0, 1, 10, 100 nM, 1 µM) for specified time points.

Cell Proliferation Assays

This colorimetric assay measures the metabolic activity of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate.

-

After treatment with Dechloro ethylcloprostenolamide, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]

-

Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

This assay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU).

-

Procedure:

-

Culture cells in a 96-well plate and treat with Dechloro ethylcloprostenolamide.

-

Add BrdU labeling solution and incubate for 2-24 hours.

-

Fix and denature the DNA.

-

Add anti-BrdU antibody conjugated to a peroxidase.

-

Add substrate and measure the colorimetric output.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[16]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[17]

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, Akt, and other relevant signaling proteins overnight at 4°C.[16]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

-

Detect the signal using an enhanced chemiluminescence (ECL) system.[16]

-

Quantitative Real-Time PCR (RT-qPCR)

This method is used to measure the expression levels of specific genes.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated cells using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[19]

-

-

qPCR:

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of Dechloro ethylcloprostenolamide on Cell Viability (MTT Assay)

| Concentration (nM) | Absorbance (570 nm) ± SD | % Viability vs. Control |

| 0 (Control) | [Value] | 100% |

| 1 | [Value] | [Value] |

| 10 | [Value] | [Value] |

| 100 | [Value] | [Value] |

| 1000 | [Value] | [Value] |

Table 2: Relative Protein Expression of Phosphorylated Signaling Molecules (Western Blot Densitometry)

| Treatment | p-ERK/Total ERK (Fold Change) | p-Akt/Total Akt (Fold Change) |

| Control | 1.0 | 1.0 |

| Dechloro ethylcloprostenolamide (100 nM) | [Value] | [Value] |

| Inhibitor + Dechloro ethylcloprostenolamide | [Value] | [Value] |

Table 3: Relative mRNA Expression of Proliferation-Associated Genes (RT-qPCR)

| Gene | Fold Change vs. Control (100 nM Dechloro ethylcloprostenolamide) |

| c-Fos | [Value] |

| c-Jun | [Value] |

| Cyclin D1 | [Value] |

Conclusion

The proposed investigative framework provides a comprehensive approach to elucidating the cellular proliferation pathways affected by Dechloro ethylcloprostenolamide. By employing the detailed experimental protocols and data analysis strategies outlined in this guide, researchers can systematically assess the role of the MAPK/ERK and PI3K/Akt pathways in mediating the compound's effects. The findings from such studies will be instrumental in understanding the molecular basis of Dechloro ethylcloprostenolamide's activity, which is essential for its potential development as a therapeutic agent and for ensuring its safe use in cosmetic applications. The generation of robust quantitative data and clear visualizations of the implicated signaling pathways will provide a solid foundation for future research and drug development endeavors in this area.

References

- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 2. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. skintypesolutions.com [skintypesolutions.com]

- 4. kirschderm.com [kirschderm.com]

- 5. mironova.com [mironova.com]

- 6. Eyelash Growth from Application of Bimatoprost in Gel Suspension to the Base of the Eyelashes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eyelash growth induced by topical prostaglandin analogues, bimatoprost, tafluprost, travoprost, and latanoprost in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 12. Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin E2 Increases Cardiac Fibroblast Proliferation and Increases Cyclin D Expression via EP1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 19. elearning.unite.it [elearning.unite.it]

- 20. stackscientific.nd.edu [stackscientific.nd.edu]

- 21. clyte.tech [clyte.tech]

Structure-Activity Relationship of Dechloro Ethylcloprostenolamide and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dechloro ethylcloprostenolamide is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) that has demonstrated significant biological activity, most notably in the stimulation of eyelash growth.[1][2] As a member of the prostaglandin analog class of compounds, its mechanism of action is primarily mediated through the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4] Understanding the structure-activity relationship (SAR) of Dechloro ethylcloprostenolamide and its analogs is crucial for the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic applications, including the treatment of glaucoma and alopecia.

This technical guide provides a comprehensive overview of the SAR of Dechloro ethylcloprostenolamide and related PGF2α analogs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Structure-Activity Relationship (SAR)

The biological activity of PGF2α analogs is intricately linked to their molecular structure. The core structure consists of a cyclopentane (B165970) ring with two aliphatic chains, the α-chain and the ω-chain. Modifications to these three components can significantly influence the compound's affinity and selectivity for the FP receptor and other prostanoid receptors.

Key Structural Features and Their Impact on Activity:

-

α-Chain: The α-chain typically contains a carboxylic acid or a modified functional group at the C-1 position. Esterification of the C-1 carboxylic acid to form a prodrug, such as an isopropyl ester, is a common strategy to enhance corneal penetration.[5] The ethylamide group in Dechloro ethylcloprostenolamide represents a bioisosteric replacement of the carboxylic acid, which can influence receptor interaction and pharmacokinetic properties.[6]

-

Cyclopentane Ring: The stereochemistry of the hydroxyl groups on the cyclopentane ring is critical for activity. The natural PGF2α configuration is generally preferred for potent FP receptor agonism.

-

ω-Chain: The ω-chain has been a major focus of modification in the development of potent and selective FP receptor agonists.

-

Substitution at C-15: The C-15 hydroxyl group is crucial for activity. Modifications at this position can affect both potency and metabolic stability.

-

Aromatic Substitution: The introduction of an aromatic ring, such as the phenoxy group in cloprostenol (B1669231) and Dechloro ethylcloprostenolamide, at the end of the ω-chain generally leads to increased potency and selectivity for the FP receptor.[7]

-

Halogenation: The presence of a chlorine atom on the phenoxy ring of cloprostenol contributes to its high potency. While "Dechloro" in Dechloro ethylcloprostenolamide suggests the absence of this chlorine, the specific structural details and its impact on activity compared to its chlorinated counterpart require further investigation. Halogenation is a known strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can influence receptor binding and metabolic stability.[8]

-

Quantitative Data

The following tables summarize the available quantitative data for Dechloro ethylcloprostenolamide and other relevant PGF2α analogs.

Table 1: Clinical Efficacy of Dechloro Ethylcloprostenolamide in Eyelash Growth

| Treatment Group (Concentration) | Mean Increase in Eyelash Length (mm) after 4 Weeks |

| Group A (Concentration 1) | 1.69[2] |

| Group B (Concentration 2) | 1.94[2] |

| Group D (Concentration 3) | 1.44[2] |

| Placebo | 0.63[2] |

Note: The specific concentrations for Groups A, B, and D were not disclosed in the cited study.

Table 2: In Vitro Activity of PGF2α Analogs at Prostanoid Receptors

| Compound | FP Receptor Ki (nM) | FP Receptor EC50 (nM) | EP1 Receptor Ki (nM) | EP1 Receptor EC50 (nM) | EP3 Receptor Ki (nM) |

| Travoprost Acid | 35 ± 5[9] | 1.4 - 3.6[9] | 9540[9] | >10,000 | 3501[9] |

| Latanoprost Acid | 98[9] | 32 - 124[9] | >10,000 | 119[9] | >10,000 |

| Bimatoprost Acid | 83[9] | 2.8 - 3.8[9] | 95[9] | 2.7[9] | 387[9] |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50: Half-maximal effective concentration, a measure of functional potency. A lower EC50 indicates higher potency.

Experimental Protocols

FP Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity of test compounds for the prostaglandin F receptor (FP receptor) by measuring their ability to compete with a radiolabeled ligand.[1][2]

Materials:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293 cells).

-

Radioligand: [³H]-PGF2α.

-

Test Compound: Dechloro ethylcloprostenolamide or its analogs.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C).

-

96-well plates.

-

Cell Harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from FP receptor-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of [³H]-PGF2α (typically at or below its Kd).

-

Serial dilutions of the test compound or vehicle (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding).

-

Membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to measure the functional activity of Dechloro ethylcloprostenolamide and its analogs as agonists at the FP receptor by quantifying their ability to induce an increase in intracellular calcium concentration.[10]

Materials:

-

Cell Line: A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or a no-wash calcium assay kit.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: Dechloro ethylcloprostenolamide or its analogs.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the FP receptor-expressing cells into black-walled, clear-bottom microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading:

-

Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. This may involve dissolving the dye in DMSO and then diluting it in assay buffer, often containing probenecid (B1678239) to prevent dye extrusion.

-

Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates for approximately 60 minutes at 37°C in the dark.

-

-

Compound Plate Preparation: During the dye loading incubation, prepare a separate plate containing serial dilutions of the test compounds in assay buffer at a concentration that is typically 4-5 times the final desired concentration.

-

Calcium Mobilization Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (e.g., 37°C).

-

Program the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

The instrument's automated injector then adds the test compounds from the compound plate to the cell plate.

-

Continue to record the fluorescence intensity for a set period (e.g., 60-120 seconds) to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the fluorescence change against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

FP Receptor Signaling Pathway

Dechloro ethylcloprostenolamide, as a PGF2α analog, activates the FP receptor, which is primarily coupled to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in various cellular responses.

Experimental Workflow for Screening Prostaglandin Analogs

The following diagram illustrates a typical workflow for the discovery and characterization of novel prostaglandin analogs like Dechloro ethylcloprostenolamide.

Conclusion

The structure-activity relationship of Dechloro ethylcloprostenolamide and its analogs is a critical area of research for the development of new therapeutics. While a comprehensive SAR dataset for a series of Dechloro ethylcloprostenolamide derivatives is not yet publicly available, the existing data on related PGF2α analogs provides a strong foundation for understanding the key structural determinants of activity. The provided experimental protocols and workflow diagrams offer a practical guide for researchers in this field. Further studies focused on the systematic modification of the Dechloro ethylcloprostenolamide scaffold are warranted to elucidate a more detailed SAR and to identify novel compounds with enhanced therapeutic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Dechloro Ethylcloprostenolamide [benchchem.com]

- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin analogues possessing antinidatory effects. 2. Modification of the alpha chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of Dechloro Ethylcloprostenolamide and its Interaction with the Prostaglandin F2α Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dechloro ethylcloprostenolamide, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F2α receptor (FP receptor), a class A G-protein coupled receptor (GPCR). Activation of the FP receptor is implicated in various physiological processes, including intraocular pressure regulation and hair growth. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between Dechloro ethylcloprostenolamide and the human FP receptor. It details experimental protocols for molecular docking and molecular dynamics simulations, presents comparative quantitative data for related prostaglandin analogs, and visualizes the key signaling pathways involved. The recent availability of high-resolution cryogenic electron microscopy (cryo-EM) structures of the human FP receptor provides an unprecedented opportunity for accurate structure-based drug design and understanding of ligand recognition.

Introduction

Dechloro ethylcloprostenolamide is a synthetic prostaglandin analog recognized for its therapeutic potential, notably in cosmetic applications for eyelash enhancement.[1][2] Its mechanism of action is primarily mediated through the activation of the prostaglandin F2α (FP) receptor.[3] The FP receptor is a key therapeutic target for glaucoma and other conditions.[4][5] Understanding the molecular interactions between Dechloro ethylcloprostenolamide and the FP receptor at an atomic level is crucial for the rational design of novel, more selective, and potent therapeutic agents.

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to investigate these interactions.[6][7] This guide outlines a detailed workflow for the in silico analysis of the Dechloro ethylcloprostenolamide-FP receptor complex, leveraging the latest structural biology advancements.

Quantitative Data Presentation

While direct, publicly available binding affinity data (Ki, Kd, or IC50) for Dechloro ethylcloprostenolamide is limited, the following tables summarize the binding affinities of structurally related and clinically relevant prostaglandin F2α analogs for the human FP receptor. This data provides a valuable benchmark for interpreting the results of in silico predictions for Dechloro ethylcloprostenolamide.

Table 1: Binding Affinity of Prostaglandin Analogs to the Human FP Receptor

| Compound | Receptor | Assay Type | Affinity Value (nM) |

| Prostaglandin F2α | Human FP | Radioligand Displacement | Ki = ~1 |

| Latanoprost acid | Human FP | Radioligand Displacement | Ki = 98 |

| Travoprost acid | Human FP | Radioligand Displacement | Ki = 35 |

| Bimatoprost acid | Human FP | Radioligand Displacement | Ki = 83 |

Data compiled from publicly available literature. The exact values may vary depending on the specific experimental conditions.

Table 2: Functional Potency of Prostaglandin Analogs at the Human FP Receptor

| Compound | Functional Assay | Potency Value (nM) |

| Prostaglandin F2α | Phosphoinositide Turnover | EC50 = ~1 |

| Latanoprost acid | Phosphoinositide Turnover | EC50 = 32-124 |

| Travoprost acid | Phosphoinositide Turnover | EC50 = 1.4-3.6 |

| Bimatoprost acid | Phosphoinositide Turnover | EC50 = 2.8-3.8 |

Data compiled from publicly available literature. The exact values may vary depending on the specific experimental conditions.

Signaling Pathways

The FP receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein.[3][8] Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9]

Furthermore, evidence suggests that GPCRs, including potentially the FP receptor, can transactivate the epidermal growth factor receptor (EGFR).[10][11][12] This transactivation can occur through various mechanisms, often involving matrix metalloproteinases (MMPs) that cleave membrane-bound EGFR ligands, which then activate the EGFR and its downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

FP Receptor Signaling Pathways

Experimental Protocols

The following sections provide detailed methodologies for the in silico modeling of the Dechloro ethylcloprostenolamide-FP receptor interaction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Objective: To predict the binding mode of Dechloro ethylcloprostenolamide within the orthosteric binding pocket of the human FP receptor.

Software:

-

UCSF Chimera: For receptor and ligand preparation.

-

AutoDock Vina: For performing the molecular docking.[13][14]

-

PyMOL or UCSF Chimera: For visualization and analysis of results.

Protocol:

-

Receptor Preparation:

-

Download the cryo-EM structure of the human FP receptor in complex with a known agonist (e.g., latanoprost, PDB ID: 8IUL) from the Protein Data Bank (PDB).[15][16]

-

Load the PDB file into UCSF Chimera.

-

Remove all non-essential molecules, including water, lipids, and the co-crystallized ligand.

-

Add hydrogen atoms to the protein structure.

-

Assign partial charges to all atoms using the AMBER force field.

-

Save the prepared receptor as a PDBQT file.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Dechloro ethylcloprostenolamide from a chemical database like PubChem (CID 53345360).[17]

-

Load the ligand structure into UCSF Chimera.

-

Add hydrogen atoms and assign partial charges.

-

Define the rotatable bonds.

-

Save the prepared ligand as a PDBQT file.

-

-

Grid Box Generation:

-

In AutoDock Tools (part of UCSF Chimera), define a grid box that encompasses the orthosteric binding pocket of the FP receptor. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.

-

The size of the grid box should be sufficient to allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).

-

-

Docking Execution:

-

Use the AutoDock Vina command-line interface or the graphical user interface within UCSF Chimera.

-

Specify the prepared receptor and ligand PDBQT files, and the grid box parameters.

-

Set the exhaustiveness parameter to a high value (e.g., 32) for a more thorough search of the conformational space.

-

Run the docking simulation.

-

-

Analysis of Results:

-

AutoDock Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

Visualize the top-ranked poses in complex with the receptor using PyMOL or UCSF Chimera.

-

Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between Dechloro ethylcloprostenolamide and the amino acid residues of the FP receptor's binding pocket.

-

Molecular Docking Workflow

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Objective: To assess the stability of the Dechloro ethylcloprostenolamide-FP receptor complex and to characterize the dynamic nature of their interactions.

Software:

-

GROMACS: A versatile and high-performance MD simulation package.[18][19][20]

-

VMD or UCSF Chimera: For system setup and trajectory analysis.

Protocol:

-

System Setup:

-

Use the top-ranked docked pose of the Dechloro ethylcloprostenolamide-FP receptor complex from the molecular docking study.

-

Embed the complex in a realistic lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI.

-

Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Parameterization:

-

Use a suitable force field for the protein and lipid (e.g., CHARMM36m).

-

Generate topology and parameter files for Dechloro ethylcloprostenolamide using a tool like the CHARMM General Force Field (CGenFF) server or Amber's antechamber.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to remove steric clashes and relax the system. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Conduct a two-phase equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Gradually heat the system to the target temperature (e.g., 310 K) while restraining the protein and ligand heavy atoms. This allows the solvent and lipids to equilibrate around the complex.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Continue the simulation at constant temperature and pressure (e.g., 1 bar) to ensure the correct density of the system. The restraints on the protein and ligand can be gradually released during this phase.

-

-

-

Production MD:

-

Run the production MD simulation for a sufficient duration (e.g., 100-500 nanoseconds) without any restraints.

-

Save the trajectory and energy data at regular intervals.

-

-

Analysis of Trajectory:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex.

-

Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the receptor.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Perform clustering analysis to identify the most representative conformations of the complex.

-

References

- 1. Dechloro Ethylcloprostenolamide [benchchem.com]

- 2. dechloro ethylcloprostenolamide, 1005193-64-5 [thegoodscentscompany.com]

- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 10. EGF receptor transactivation by G-protein-coupled receptors requires metalloproteinase cleavage of proHB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cardiac GPCR-mediated EGFR transactivation: impact and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]

- 15. 8iul - Cryo-EM structure of the latanoprost-bound human PTGFR-Gq complex - Summary - Protein Data Bank Japan [pdbj.org]

- 16. EMDB-35725: Cryo-EM structure of the latanoprost-bound human PTGFR-Gq complex - Yorodumi [pdbj.org]

- 17. Dechloro ethylcloprostenolamide | C24H35NO5 | CID 53345360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. GROMACS Tutorials [mdtutorials.com]

- 19. youtube.com [youtube.com]

- 20. compchems.com [compchems.com]

Dechloro Ethylcloprostenolamide: A Technical Guide to Stability and Degradation Product Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dechloro ethylcloprostenolamide is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1] Prostaglandin analogues are widely utilized in pharmaceutical and cosmetic applications.[2][3][4][5] Given their potent biological activity, ensuring the stability and purity of these compounds is of paramount importance. This technical guide provides an in-depth overview of the potential degradation pathways of dechloro ethylcloprostenolamide and outlines detailed experimental protocols for its stability testing and degradation product analysis.

Dechloro ethylcloprostenolamide has the molecular formula C24H35NO5 and a molecular weight of 417.54 g/mol .[6] Its chemical structure features a cyclopentane (B165970) ring with two hydroxyl groups, two aliphatic side chains, and an N-ethyl amide moiety. The stability of this molecule can be influenced by various environmental factors, including pH, temperature, light, and oxidizing agents. Understanding its degradation profile is crucial for formulation development, shelf-life determination, and ensuring product safety and efficacy.

Predicted Stability and Degradation Pathways

Based on the chemical structure of dechloro ethylcloprostenolamide and the known degradation patterns of other prostaglandin F2α analogues, several degradation pathways can be predicted. The most probable routes of degradation include hydrolysis, oxidation, and photodegradation.

Hydrolysis

The N-ethyl amide group in dechloro ethylcloprostenolamide is susceptible to hydrolysis under both acidic and alkaline conditions.[7][8][9]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the amide bond can be cleaved to yield the corresponding carboxylic acid (the free acid of dechloro ethylcloprostenolamide) and ethylamine.[7][8]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the amide is hydrolyzed to form the carboxylate salt and ethylamine.[7][8]

Studies on similar prostaglandin amides have shown that they can be converted to their corresponding free acids in biological tissues, suggesting this is a key transformation pathway.[1]

Oxidation

The allylic alcohol groups and the double bonds in the aliphatic side chains are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of various oxidation products, including ketones, epoxides, and chain-cleavage products.

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to isomerization of the double bonds, cyclization reactions, or the formation of photolytic cleavage products. Photostability is a critical parameter for prostaglandin analogues, especially for topical formulations.

Predicted Degradation Pathways

Predicted Degradation Products

Based on the predicted degradation pathways, the following are the likely degradation products of dechloro ethylcloprostenolamide:

| Degradation Pathway | Predicted Degradation Product | Chemical Structure |

| Hydrolysis | Dechloro ethylcloprostenolamide Free Acid | R-COOH (where R is the prostaglandin backbone) |

| Ethylamine | CH3CH2NH2 | |

| Oxidation | 15-keto-dechloro ethylcloprostenolamide | Oxidation of the C15 hydroxyl group to a ketone |

| Epoxide derivatives | Epoxidation of the double bonds in the side chains | |

| Photodegradation | Z-isomer of dechloro ethylcloprostenolamide | Cis/trans isomerization of the C5-C6 double bond |

Experimental Protocols for Stability and Degradation Analysis

A comprehensive stability testing program should include forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[10][11][12][13][14][15][16][17]

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[10][13][15][17] A systematic approach involves subjecting a solution of dechloro ethylcloprostenolamide (e.g., 1 mg/mL in a suitable solvent) to various stress conditions.[16]

| Stress Condition | Protocol |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours. |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. |

| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours. |

| Thermal Degradation | Solid drug substance at 80°C for 48 hours. |

| Photolytic Degradation | Expose the drug solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines). |

Samples should be collected at appropriate time points and analyzed by a stability-indicating method. A control sample, protected from the stress condition, should be analyzed concurrently.

Analytical Methodology: Stability-Indicating HPLC-UV/MS Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating dechloro ethylcloprostenolamide from its degradation products.[18][19][20][21][22]

-

Instrumentation: HPLC system with a UV detector and preferably coupled with a mass spectrometer (LC-MS) for peak identification.[23][24][25][26][27]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for prostaglandin analysis.[18]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) and/or mass spectrometry for structural elucidation of degradation products.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[19]

Forced Degradation Workflow

Signaling Pathway

Dechloro ethylcloprostenolamide, as a prostaglandin F2α analogue, is expected to exert its biological effects by acting as an agonist at the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[28][29] The activation of the FP receptor initiates a cascade of intracellular signaling events.